N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide
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Overview
Description
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a chlorophenyl sulfanyl moiety
Mechanism of Action
Mode of Action
It’s known that sulfanyl compounds often interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Sulfanyl compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Its predicted properties include a molecular weight of 369309 Da, a boiling point of 5255±500 °C, and a water solubility at 25 deg C of 2585 mg/L . These properties can impact the compound’s bioavailability and pharmacokinetics.
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-chlorophenyl sulfide, which is then reacted with a thiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)benzenesulfonamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS2/c19-14-5-9-16(10-6-14)23-12-13-3-7-15(8-4-13)20-18(21)17-2-1-11-22-17/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFFZYQZNOXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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